molecular formula C23H47ClN6O13 B12797371 Neomycin B hydrochloride CAS No. 25389-99-5

Neomycin B hydrochloride

Cat. No.: B12797371
CAS No.: 25389-99-5
M. Wt: 651.1 g/mol
InChI Key: ZDPKKZFBEOYUDO-WQDIDPJDSA-N
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Description

Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a water-soluble compound known for its potent bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. This compound is commonly used in topical, oral, and ophthalmic formulations to treat various infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neomycin B hydrochloride is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the fermentation broth .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation of Streptomyces fradiae. The fermentation broth contains Neomycin B along with other less active forms such as Neomycin A, C, D, E, and F. The broth is subjected to various purification processes to isolate Neomycin B, which is then converted to its hydrochloride salt for pharmaceutical use .

Scientific Research Applications

Neomycin B hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Neomycin B hydrochloride exerts its effects by binding to the bacterial ribosome, specifically to four nucleotides of 16S rRNA and a single amino acid of protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, disrupting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neomycin B hydrochloride is unique due to its high antibiotic activity compared to its stereoisomer Neomycin C and other related compounds. Its ability to bind specifically to the bacterial ribosome and disrupt protein synthesis makes it a potent antibacterial agent .

Properties

CAS No.

25389-99-5

Molecular Formula

C23H47ClN6O13

Molecular Weight

651.1 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride

InChI

InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

InChI Key

ZDPKKZFBEOYUDO-WQDIDPJDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl

Origin of Product

United States

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